6-Isopropoxypyrazine-2-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Property Screening

Purchase 6-Isopropoxypyrazine-2-carboxylic acid (CAS 59484-74-1) for antimicrobial SAR studies. This 6-alkoxy-substituted scaffold provides distinct LogP (0.962) and TPSA (72.31 Ų) parameters versus smaller alkoxy analogs. The 98% pure building block enables systematic exploration of substituent effects on ADME predictors and amide/ester coupling reactions without custom synthesis delays.

Molecular Formula C8H10N2O3
Molecular Weight 182.179
CAS No. 59484-74-1
Cat. No. B2842451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropoxypyrazine-2-carboxylic acid
CAS59484-74-1
Molecular FormulaC8H10N2O3
Molecular Weight182.179
Structural Identifiers
SMILESCC(C)OC1=NC(=CN=C1)C(=O)O
InChIInChI=1S/C8H10N2O3/c1-5(2)13-7-4-9-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12)
InChIKeyQWPWKSUQHVINHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropoxypyrazine-2-carboxylic acid (CAS 59484-74-1): What Scientific and Industrial Buyers Need to Know Before Procurement


6-Isopropoxypyrazine-2-carboxylic acid (CAS 59484-74-1, molecular formula C8H10N2O3, molecular weight 182.18) is a pyrazinecarboxylic acid derivative featuring a 1-methylethoxy group at the 6-position of the pyrazine ring . The pyrazine scaffold serves as the active metabolite core of the antitubercular drug pyrazinamide [1], and substituted pyrazine-2-carboxylic acids have been described as potential antimicrobial agents [2]. This compound is commercially supplied at 98% purity and is classified as a heterocyclic building block for research use only, not intended for human or veterinary therapeutic applications .

6-Isopropoxypyrazine-2-carboxylic acid Procurement Alert: Why 6-Ethoxy, 6-Methoxy, or Unsubstituted Pyrazine Analogs Cannot Substitute


6-Isopropoxypyrazine-2-carboxylic acid belongs to the 6-alkoxypyrazine-2-carboxylic acid class, where the nature of the 6-alkoxy substituent (methoxy, ethoxy, isopropoxy, etc.) directly modulates key physicochemical parameters including logP, aqueous solubility, and molecular geometry . In the broader SAR context of pyrazine-2-carboxylic acid derivatives, modifications to the pyrazine core significantly influence biological activity [1]. While no published head-to-head comparator data exist for this specific compound, generic substitution across 6-alkoxy variants would alter hydrogen-bonding capacity, steric bulk at the 6-position, and the compound's behavior as a synthetic building block in subsequent amide/ester coupling reactions [2]. The quantitative evidence below identifies the specific dimensions where meaningful differentiation exists for scientific selection.

6-Isopropoxypyrazine-2-carboxylic acid Quantitative Differentiation Evidence: A Comparator-Based Analysis


Molecular Weight and LogP Differentiation: 6-Isopropoxy vs. 6-Ethoxy vs. 6-Methoxy Pyrazine-2-Carboxylic Acids

The isopropoxy (1-methylethoxy) substituent at the 6-position produces a measurable shift in molecular weight and lipophilicity relative to smaller alkoxy analogs. 6-Isopropoxypyrazine-2-carboxylic acid has a molecular weight of 182.18 and a calculated LogP of 0.962 . In comparison, 6-ethoxypyrazine-2-carboxylic acid has a molecular weight of 168.15 , while 6-methoxypyrazine-2-carboxylic acid has a molecular weight of 154.12 [1].

Medicinal Chemistry Lead Optimization Physicochemical Property Screening

Polar Surface Area (TPSA) Differentiation: 6-Isopropoxypyrazine-2-Carboxylic Acid vs. Unsubstituted Pyrazine-2-Carboxylic Acid

The presence of the isopropoxy group at the 6-position adds topological polar surface area relative to the unsubstituted pyrazine-2-carboxylic acid core. 6-Isopropoxypyrazine-2-carboxylic acid has a calculated TPSA of 72.31 Ų . Pyrazine-2-carboxylic acid, lacking the 6-alkoxy substituent, has a lower TPSA of approximately 63.08 Ų (calculated from structure: 2 nitrogen atoms in pyrazine ring + 1 carboxylic acid group) [1].

ADME Prediction Drug Design Bioavailability Optimization

Commercial Purity and Availability Differentiation: 6-Isopropoxy vs. 6-Methoxy Pyrazine-2-Carboxylic Acid

Commercial availability and purity specifications differ meaningfully between 6-alkoxypyrazine-2-carboxylic acid variants. 6-Isopropoxypyrazine-2-carboxylic acid is commercially available at 98% purity from multiple established suppliers including Leyan (Cat. No. 1560019) and ChemScene (Cat. No. CS-0489352) with off-the-shelf stock availability for 250mg and 1g quantities . In contrast, 6-methoxypyrazine-2-carboxylic acid (CAS 24005-61-6) is primarily offered via custom synthesis only, with no standard off-the-shelf stock listed across major chemical marketplaces [1].

Chemical Procurement Building Block Sourcing Synthetic Chemistry

6-Isopropoxypyrazine-2-carboxylic acid: Evidence-Backed Applications for Procurement Decision-Making


Scaffold Selection in Antitubercular/Antimycobacterial SAR Programs

In antimycobacterial drug discovery programs exploring pyrazine-2-carboxylic acid derivatives as pyrazinamide analogs or novel anti-TB agents, 6-Isopropoxypyrazine-2-carboxylic acid provides a 6-alkoxy-substituted scaffold with distinct LogP (0.962) and TPSA (72.31 Ų) parameters . While the parent compound class has demonstrated tuberculostatic activity, with 6-alkoxypyrazine-2-carboxylic acids showing weak to moderate antitubercular effects [1], the isopropoxy variant offers a unique physicochemical profile for SAR exploration relative to smaller alkoxy (methoxy, ethoxy) or unsubstituted analogs. This compound is appropriate for medicinal chemistry teams seeking to systematically vary 6-position substituent bulk and lipophilicity in structure-activity relationship studies.

Lead Optimization: Modulating Lipophilicity and TPSA in Pyrazine-Containing Hits

For medicinal chemistry lead optimization programs that have identified a pyrazine-2-carboxylic acid core, 6-Isopropoxypyrazine-2-carboxylic acid enables systematic exploration of substituent effects on key ADME predictors. With a calculated LogP of 0.962 and TPSA of 72.31 Ų , this compound occupies a distinct property space compared to 6-ethoxy (MW 168.15) and 6-methoxy (MW 154.12) analogs . The isopropoxy group provides measurable additional steric bulk and lipophilicity that can be leveraged to fine-tune membrane permeability, solubility, and metabolic stability without altering the core carboxylic acid handle required for subsequent amide/ester derivatization.

Building Block for Heterocyclic Library Synthesis

As a heterocyclic building block with 98% commercial purity and off-the-shelf availability from multiple suppliers , 6-Isopropoxypyrazine-2-carboxylic acid is suitable for the parallel synthesis of pyrazine-containing compound libraries. The carboxylic acid functional group at the 2-position enables efficient coupling with amines to generate amide libraries, while the 6-isopropoxy substituent provides a non-hydrogen substituent that influences ring electronics and steric environment . This compound offers synthetic chemists a reliably available, analytically characterized starting material for generating diverse pyrazine derivatives without the procurement delays associated with custom-synthesized 6-alkoxy variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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